molecular formula C11H17NO B2405615 [3-(4-Methoxyphenyl)propyl](methyl)amine CAS No. 83986-67-8

[3-(4-Methoxyphenyl)propyl](methyl)amine

Cat. No.: B2405615
CAS No.: 83986-67-8
M. Wt: 179.263
InChI Key: UHXHHIAYNSRNOI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propylamine is a secondary amine featuring a propyl chain substituted with a 4-methoxyphenyl group and a methylamine moiety. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol (based on structurally similar compounds in ). This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing benzothiazepines targeting cardiac ryanodine receptors (RyR2) . Its structure balances lipophilicity (due to the methoxyphenyl group) and amine reactivity, enabling diverse pharmacological applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXHHIAYNSRNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-(4-Methoxyphenyl)propylamine typically begins with commercially available 4-methoxybenzaldehyde and 3-bromopropylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under mild conditions, with the condensation reaction occurring at room temperature and the reduction step performed at slightly elevated temperatures.

Industrial Production Methods:

  • Industrial production of 3-(4-Methoxyphenyl)propylamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Methoxyphenyl)propylamine can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other alkyl or aryl groups using alkyl halides or aryl halides in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-(4-Methoxyphenyl)propylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of amine-containing molecules with biological systems.

Medicine:

    Drug Development: It serves as a precursor or building block in the development of drugs targeting neurological and psychiatric disorders due to its structural similarity to neurotransmitters.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Neurotransmitter Modulation: 3-(4-Methoxyphenyl)propylamine is believed to interact with neurotransmitter receptors in the brain, modulating the release and uptake of neurotransmitters such as dopamine and serotonin.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting the levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Methoxyphenyl)propylamine with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
3-(4-Methoxyphenyl)propylamine 4-methoxyphenyl, propyl, methylamine C₁₁H₁₇NO 179.26 Not explicitly found Reference compound; optimized for RyR2-targeted synthesis .
(3-(4-Methoxyphenoxy)propyl)methylamine 4-methoxyphenoxy, propyl, methylamine C₁₁H₁₅NO₂ 193.24 - Phenoxy linker increases polarity; reduced lipophilicity vs. phenylpropyl .
[3-(4-Bromophenoxy)propyl]methylamine oxalate 4-bromophenoxy, oxalate salt C₁₂H₁₆BrNO₅ 334.17 915922-44-0 Bromine adds steric bulk; oxalate salt enhances solubility .
(3-Methoxy-4-propoxyphenyl)methylamine 3-methoxy, 4-propoxy, propylamine C₁₄H₂₃NO₂ 237.34 890011-01-5 Additional propoxy group increases hydrophobicity and steric hindrance .
1-(3-Methoxyphenyl)propylamine 3-methoxyphenyl, propyl, methylamine C₁₁H₁₇NO 179.26 941256-14-0 Meta-methoxy substitution alters electronic properties and binding affinity .
2-(4-Methoxyphenyl)ethylamine 4-methoxyphenethyl, 3-methoxypropylamine C₁₃H₂₁NO₂ 223.31 1184458-35-2 Ethyl linkage shortens aromatic-amine distance; dual methoxy groups enhance polarity .

Structural and Functional Insights

Substituent Position: The para-methoxy group in the target compound (vs. Phenoxy vs. Phenylpropyl Linkers: Phenoxy-containing analogs (e.g., ) exhibit reduced membrane permeability due to increased polarity, limiting CNS activity but improving solubility for intravenous formulations .

Halogenation :

  • Bromine substitution () introduces steric hindrance and halogen bonding, which can stabilize ligand-receptor interactions but may reduce metabolic stability .

Salt Forms :

  • Oxalate salts () improve aqueous solubility, facilitating in vitro assays but requiring pH adjustment for biological use .

Research Findings

  • Synthetic Utility: The target compound and its analogs are intermediates for benzothiazepines with RyR2-stabilizing activity. Modifications like cyclopropanol groups () enhance cardiac contractility in preclinical models .
  • Biological Activity : Meta-substituted analogs () show reduced RyR2 affinity compared to para-substituted derivatives, underscoring the importance of substituent positioning .
  • Safety Profiles : Secondary amines in this class (e.g., ) are associated with skin/eye irritation (GHS Category 2/2A), necessitating protective handling in lab settings .

Biological Activity

3-(4-Methoxyphenyl)propylamine is an organic compound characterized by a propyl chain linked to a para-methoxyphenyl group and a methylamine moiety. This structural configuration suggests potential biological activities, particularly in the modulation of neurotransmitter systems, which may lead to applications in pharmacology, especially in treating mood disorders.

  • Molecular Formula: C12_{12}H17_{17}N
  • Molecular Weight: Approximately 179.26 g/mol
  • CAS Number: 83986-67-8

Neurotransmitter Interaction

Research indicates that derivatives of 3-(4-Methoxyphenyl)propylamine may interact with serotonin (5-HT) and dopamine receptors. These interactions suggest potential antidepressant effects, as compounds that modulate these neurotransmitter systems are often explored for their therapeutic roles in mood disorders .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits significant activity against Mycobacterium tuberculosis H37Ra . The inhibitory concentrations (IC50 values) range from 1.35 to 2.18 μM, indicating its potential as an anti-tubercular agent. This suggests that the compound interferes with critical biochemical pathways necessary for the survival of the bacteria.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
3-(4-Fluorophenyl)propyl(methyl)amineC12_{12}H16_{16}FNEnhanced lipophilicityFluorine substitution
3-(4-Hydroxyphenyl)propyl(methyl)amineC12_{12}H17_{17}NOIncreased polarity and solubilityHydroxyl group
3-(4-Chlorophenyl)propyl(methyl)amineC12_{12}H16_{16}ClNPotentially altered receptor bindingChlorine substitution

The presence of the methoxy group in 3-(4-Methoxyphenyl)propylamine enhances its ability to cross biological membranes, which may influence its interaction with various receptors and enzymes.

The primary mechanism of action for 3-(4-Methoxyphenyl)propylamine appears to involve inhibition of specific biological functions related to neurotransmitter modulation and bacterial growth inhibition. The compound's effectiveness is quantified through metrics such as IC50 and IC90, commonly used to assess the potency of antimicrobial agents .

Case Studies and Research Findings

  • Antidepressant Potential : A study highlighted that compounds similar to 3-(4-Methoxyphenyl)propylamine demonstrated promising results in modulating mood through their interaction with serotonin receptors, suggesting further exploration into their use as antidepressants .
  • Antimicrobial Efficacy : Another significant finding was the compound's effectiveness against Mycobacterium tuberculosis, where it showed IC50 values indicating strong inhibitory effects on bacterial growth, positioning it as a candidate for further development in anti-tubercular therapies.

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